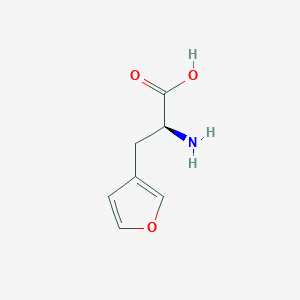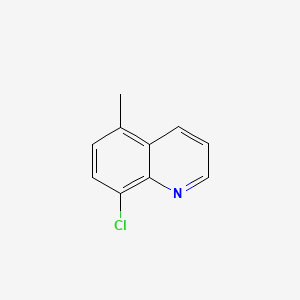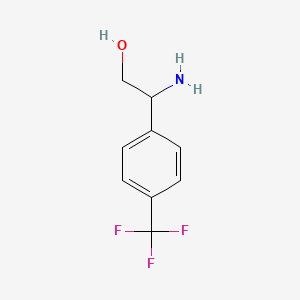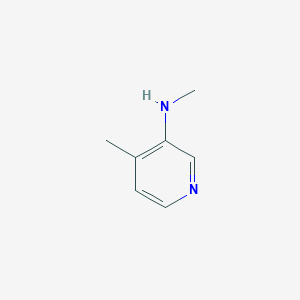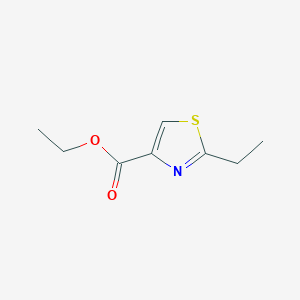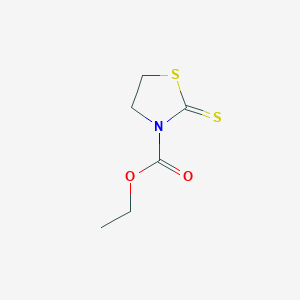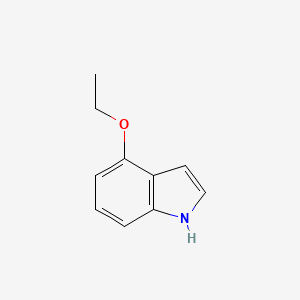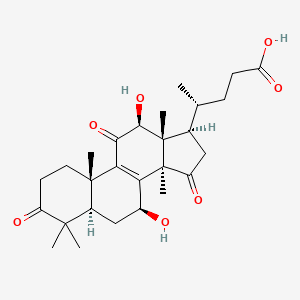
Lucidenic acid B
Übersicht
Beschreibung
Lucidenic acid B is a natural compound isolated from Ganoderma lucidum . It’s a type of triterpenoid , and it has been shown to induce apoptosis in cancer cells .
Synthesis Analysis
Lucidenic acid B is a product of the mevalonate pathway . The biosynthesis of lucidenic acids is still a topic of ongoing research, with scientists exploring the environmental and genetic regulation of its biosynthesis .Molecular Structure Analysis
The molecular formula of Lucidenic acid B is C27H38O7 . Its average mass is 474.586 Da and its monoisotopic mass is 474.261749 Da .Physical And Chemical Properties Analysis
Lucidenic acid B is a powder . Its solubility is in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen
Lucidenic acid B is one of the major triterpenoids found in Ganoderma lucidum, a type of mushroom that has long been used as a multi-purpose plant and functional food . The pharmacological properties of G. lucidum are primarily attributed to its polysaccharides and triterpenoids, including Ganoderic and Lucidenic acids .
Anti-cancer
Lucidenic acids, including Lucidenic acid B, have been found to induce cytotoxicity in different cancer cell lines, including prostate cancer, leukemia, liver cancer, and lung cancer cells . The mechanism of the cytotoxic action of Lucidenic acid B has been demonstrated to induce cancer cell apoptosis via the activation of caspase-9 and caspase-3, followed by PARP cleavage .
Anti-inflammatory
Lucidenic acids have been reported to have anti-inflammatory properties .
Antioxidant
Lucidenic acids also exhibit antioxidant properties .
Anti-viral
Lucidenic acids have been found to have anti-viral properties .
Neuroprotective
Lucidenic acids have been reported to have neuroprotective properties .
Anti-hyperlipidemic and Anti-hypercholesterolemic
Lucidenic acids have been found to have anti-hyperlipidemic and anti-hypercholesterolemic properties .
Anti-diabetic
Lucidenic acids have been found to have anti-diabetic properties . They may help regulate blood sugar levels and improve insulin sensitivity .
Hepatoprotective
Lucidenic acids have been reported to have hepatoprotective properties . They may help protect the liver from damage caused by toxins or disease .
Antiplatelet
Lucidenic acids have been found to have antiplatelet properties . They may help prevent blood clots by inhibiting platelet aggregation .
Antihistamine
Lucidenic acids have been reported to have antihistamine properties . They may help alleviate allergy symptoms by blocking the action of histamine .
Hypocholesterolemic
Lucidenic acids have been found to have hypocholesterolemic properties . They may help lower cholesterol levels in the blood .
Anti-SARS-CoV-2
Lucidenic acid A, a bioactive compound of Ganoderma lucidum which includes Lucidenic acid B, has been identified as a potential inhibitor of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) host cell entry . It is suggested that it can prevent SARS-CoV-2 host cell entry by inhibiting the interaction between the viral spike protein and the host cell receptor angiotensin-converting enzyme 2 (ACE2) .
Anti-inflammatory
Lucidenic acids have been reported to have anti-inflammatory properties . They may help reduce inflammation in the body .
Antioxidant
Lucidenic acids also exhibit antioxidant properties . They may help protect the body’s cells from damage caused by free radicals .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4R)-4-[(5R,7S,10S,12S,13R,14R,17R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O7/c1-13(7-8-19(31)32)14-11-18(30)27(6)20-15(28)12-16-24(2,3)17(29)9-10-25(16,4)21(20)22(33)23(34)26(14,27)5/h13-16,23,28,34H,7-12H2,1-6H3,(H,31,32)/t13-,14-,15+,16+,23-,25+,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRDSOABOBCYST-HFAARYGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316630 | |
| Record name | Lucidenic acid B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lucidenic acid B | |
CAS RN |
95311-95-8 | |
| Record name | Lucidenic acid B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95311-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lucidenic acid B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



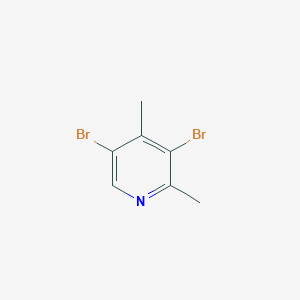
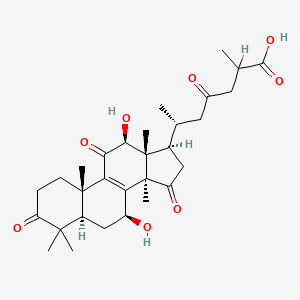
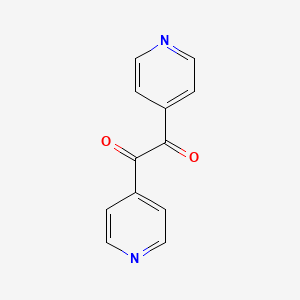
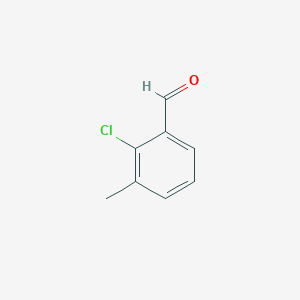
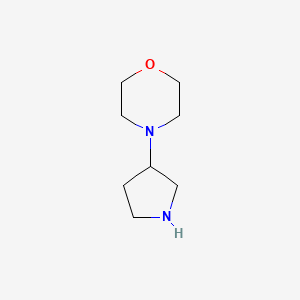
![1,4-Dioxaspiro[4.5]decan-8-amine](/img/structure/B1591035.png)
